molecular formula C9H12BrF3N2 B1481925 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2092065-69-3

4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole

Katalognummer: B1481925
CAS-Nummer: 2092065-69-3
Molekulargewicht: 285.1 g/mol
InChI-Schlüssel: ZLYFEVXEUGJOIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole is a versatile chemical intermediate designed for research and development applications. The presence of a bromomethyl group at the 4-position of the pyrazole ring makes this compound a valuable electrophile for various coupling reactions, including nucleophilic substitutions and metal-catalyzed cross-couplings, facilitating the exploration of new chemical space in medicinal and agrochemical research . The isobutyl group at the 1-position and the trifluoromethyl group at the 3-position are common features in active pharmaceutical ingredients and agrochemicals, as they can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . Pyrazole derivatives are recognized as a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities . This specific reagent serves as a key synthetic intermediate for constructing more complex molecules. Its high reactivity allows researchers to efficiently generate libraries of novel compounds for screening against various biological targets. As a building block, it can be used in the synthesis of potential drug candidates or other functional materials . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

4-(bromomethyl)-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrF3N2/c1-6(2)4-15-5-7(3-10)8(14-15)9(11,12)13/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYFEVXEUGJOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole (CAS Number: 1437794-62-1) is a member of the pyrazole family, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C8H10BrF3N2
  • Molecular Weight : 271.08 g/mol
  • Boiling Point : Approximately 248.3 °C
  • Physical Form : Liquid
  • Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an inhibitor in biochemical pathways.

Research indicates that this compound may exert its effects through inhibition of specific enzymes involved in metabolic pathways. For instance, it has been noted that similar pyrazole derivatives can act as inhibitors of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including Negishi coupling reactions that allow for the introduction of alkyl and trifluoromethyl groups into the pyrazole framework .

Table 1: Synthesis Overview

MethodYield (%)Reference
Negishi Coupling70-85%
Azide Reduction90%
Click Chemistry84%

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyrazole derivatives, including our compound of interest:

  • Inhibition Studies :
    • A study demonstrated that compounds structurally similar to this compound effectively inhibited ACC, leading to reduced lipid synthesis in vitro .
    • In vivo experiments indicated a significant decrease in triglyceride levels in animal models treated with related pyrazole compounds .
  • Anticancer Activity :
    • Research has shown that pyrazole derivatives can induce apoptosis in cancer cell lines such as LNCaP (prostate cancer) and HepG2 (liver cancer), suggesting a potential therapeutic application for this class of compounds .
  • Metabolic Regulation :
    • The compound's ability to modulate metabolic pathways was assessed through metabolic profiling, revealing alterations in fatty acid profiles and energy metabolism upon treatment with similar pyrazoles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

  • Anticancer Agents : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. The presence of the bromomethyl group may enhance the bioactivity of the compound, potentially leading to new treatments for various cancers.
  • Anti-inflammatory Drugs : Pyrazole derivatives are known for their anti-inflammatory effects. The trifluoromethyl group can influence the pharmacokinetics and pharmacodynamics of the compound, making it a candidate for developing new anti-inflammatory medications.
  • Biological Activity Studies : The compound's unique structure allows for studies on its interaction with biological targets, which may lead to the discovery of novel therapeutic agents.

Material Science

  • Polymer Chemistry : The bromomethyl group can serve as a reactive site for polymerization reactions, allowing for the synthesis of new polymeric materials with tailored properties.
  • Fluorinated Materials : The trifluoromethyl group imparts unique properties such as chemical stability and hydrophobicity, making it suitable for applications in coatings and advanced materials.

Agricultural Chemistry

  • Pesticide Development : Compounds with similar structures have been explored for their potential as agrochemicals. The reactivity of the bromomethyl group may facilitate the development of new pesticides that target specific pests while minimizing environmental impact.
  • Herbicides : Research into pyrazole derivatives has shown promise in herbicide development, particularly those that can selectively inhibit weed growth without affecting crops.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with analogous pyrazole derivatives:

Compound Name CAS Number Substituents Molecular Weight Applications/Notes
4-(Bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole (Target) 20154-03-4 1: Isobutyl, 3: -CF₃, 4: -CH₂Br 286.12 g/mol Intermediate for alkylation/Suzuki reactions; enhanced lipophilicity due to isobutyl.
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole 1089212-38-3 1: Methyl, 3: -CF₃, 4: -Br 244.00 g/mol Higher similarity (0.90) but lacks bromomethyl reactivity; used in coupling reactions .
4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole 1437794-62-1 1: Methyl, 3: -CF₂H, 4: -Br 226.04 g/mol Reduced electron-withdrawing effect vs. -CF₃; lower metabolic stability .
4-(Bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole 2091563-77-6 1: Isobutyl, 3: Thiophene, 4: -CH₂Br 284.23 g/mol Thiophene enhances π-stacking; potential use in materials science .
4-(Bromomethyl)-1-(3-fluorophenyl)-3-methyl-1H-pyrazole 1783368-69-3 1: 3-Fluorophenyl, 3: -CH₃, 4: -CH₂Br 269.11 g/mol Aromatic substituent improves binding to biological targets; antiviral applications .
4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole N/A 1: Propargyl, 3: -CF₃, 4: -CH₂Br 267.05 g/mol Alkynyl group enables "click chemistry"; specialized drug discovery applications .

Vorbereitungsmethoden

Starting Materials and Key Intermediates

  • 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole or related pyrazole derivatives serve as the core scaffold.
  • Bromomethylation reagents such as bromomethyl bromide or equivalents are employed to introduce the bromomethyl group at the 4-position of the pyrazole ring.

Typical Reaction Conditions

  • The bromomethylation is typically performed under controlled temperature conditions to avoid over-bromination or decomposition.
  • Solvents such as acetonitrile , dichloromethane , or acetone are commonly used to dissolve reactants and facilitate the reaction.
  • Catalysts or bases like potassium carbonate (K2CO3) or triethylamine (TEA) may be used to promote the substitution reaction.

Representative Synthetic Route

  • Preparation of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole : This intermediate can be synthesized by alkylation of 3-(trifluoromethyl)-1H-pyrazole with isobutyl halides under basic conditions.

  • Bromomethylation at the 4-position : The intermediate pyrazole is reacted with bromomethyl bromide or formaldehyde and hydrobromic acid under mild acidic or neutral conditions to install the bromomethyl group selectively at the 4-position.

  • Purification : The product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research applications.

Reaction Scheme Summary

Step Reactants Conditions Product Notes
1 3-(Trifluoromethyl)-1H-pyrazole + isobutyl halide Base (K2CO3), solvent (acetone), reflux 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole Alkylation step
2 Above intermediate + bromomethyl bromide Solvent (CH3CN), room temp, base (TEA) This compound Bromomethylation step
3 Crude product Purification by chromatography Pure target compound Yield optimization

Data synthesized from VulcanChem and patent literature

Alternative Preparation Approaches

Haloalkylation via Halomethylation of Pyrazole Derivatives

According to patent US5892053A, haloalkyl-substituted pyrazoles can be prepared by reacting pyrazole derivatives with haloalkylating agents under controlled conditions. This method may be adapted for bromomethylation by selecting appropriate bromomethyl donors and reaction parameters.

  • The process emphasizes the use of mild bases and solvents to avoid ring degradation.
  • The reaction mechanism proceeds via electrophilic substitution at the pyrazole ring.

Analytical and Research Findings on Preparation

  • The bromomethylation step requires careful temperature control (typically 0–25 °C) to prevent polybromination or side reactions.
  • The presence of the trifluoromethyl group at the 3-position influences the electronic density of the pyrazole ring, affecting regioselectivity during bromomethylation.
  • Isobutyl substitution at N-1 provides steric hindrance that can improve selectivity for substitution at the 4-position.
  • Purity of the final compound is typically >98% as confirmed by chromatographic and spectroscopic methods (NMR, MS).

Summary Table of Preparation Method Parameters

Parameter Typical Range/Value Remarks
Starting pyrazole derivative 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole Prepared via alkylation
Bromomethylating agent Bromomethyl bromide or equivalent Electrophilic bromomethyl donor
Solvent Acetonitrile, dichloromethane, acetone Polar aprotic solvents preferred
Base/Catalyst Potassium carbonate, triethylamine To neutralize HBr formed
Temperature 0–25 °C To control selectivity
Reaction time Several hours (2–6 h) Monitored by TLC or HPLC
Purification Chromatography, recrystallization To achieve >98% purity

Q & A

Q. What are the primary synthetic routes for preparing 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole?

The compound is typically synthesized via multi-step protocols involving cyclization, functionalization, and halogenation. A common approach involves:

  • Cyclization : Starting from a hydrazine derivative and a diketone or β-keto ester to form the pyrazole core.
  • Substitution : Introducing the isobutyl group at the 1-position via alkylation or nucleophilic substitution.
  • Bromination : Bromomethylation at the 4-position using reagents like N-bromosuccinimide (NBS) under radical or light-initiated conditions .
  • Trifluoromethylation : The trifluoromethyl group is often introduced via direct fluorination or by using CF₃-containing building blocks during cyclization . Key intermediates should be characterized by NMR and mass spectrometry to confirm regioselectivity .

Q. How can the structure and purity of this compound be validated experimentally?

  • X-ray Crystallography : Provides definitive confirmation of molecular geometry and substituent positions, as demonstrated for structurally analogous pyrazole derivatives .
  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify the bromomethyl (δ ~4.5 ppm for CH₂Br) and trifluoromethyl (δ ~120-125 ppm for 19^{19}F coupling) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns (e.g., Br’s 1:1 79^{79}Br/81^{81}Br doublet) .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological studies .

Q. What are the stability considerations for this compound under storage and reaction conditions?

  • Light Sensitivity : The bromomethyl group is prone to photolytic decomposition; store in amber vials at -20°C .
  • Moisture : Hydrolysis of the C-Br bond can occur in aqueous media, requiring anhydrous conditions for reactions .
  • Thermal Stability : Decomposition above 100°C necessitates low-temperature reactions (e.g., <50°C for nucleophilic substitutions) .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling or functionalization reactions?

The bromomethyl moiety serves as a versatile handle for:

  • Nucleophilic Substitution : Reacts with amines, thiols, or alkoxides to form C-N, C-S, or C-O bonds. For example, coupling with thioureas yields thioether-linked hybrids with antimicrobial activity .
  • Click Chemistry : Azide-alkyne cycloaddition (e.g., CuAAC) to generate triazole-pyrazole hybrids, as demonstrated in recent studies using azido derivatives .
  • Radical Reactions : Participates in atom-transfer radical polymerization (ATRP) or C-C bond-forming reactions under photoredox catalysis .

Q. What role does this compound play in the design of COX-2 inhibitors or other therapeutic agents?

  • COX-2 Inhibition : The trifluoromethyl-pyrazole scaffold is a hallmark of selective COX-2 inhibitors (e.g., Celecoxib analogs). The bromomethyl group allows further derivatization to enhance binding affinity or pharmacokinetics .
  • Anticancer Applications : Pyrazole-bromomethyl derivatives have been conjugated to kinase-targeting motifs, exploiting the Br as a leaving group for covalent binding to cysteine residues in enzymes .
  • PET Imaging : Radiolabeling (e.g., 18^{18}F or 11^{11}C) at the bromomethyl site enables non-invasive tracking of drug distribution, as seen in COX-2 tracer development .

Q. How can computational methods optimize the synthesis or application of this compound?

  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination sites) and transition-state energetics for reaction optimization .
  • Molecular Docking : Models interactions between trifluoromethyl-pyrazole derivatives and target proteins (e.g., COX-2 active site) to guide structural modifications .
  • QSAR Studies : Correlate substituent effects (e.g., isobutyl vs. benzyl groups) with biological activity to prioritize synthetic targets .

Notes

  • Contradictions : While bromomethyl groups are generally stable in anhydrous conditions, highlights explosive risks under high heat, requiring careful handling.
  • Unresolved Issues : The regioselectivity of trifluoromethylation in unsymmetrical pyrazoles remains challenging; mixed isomers may require chromatographic separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.